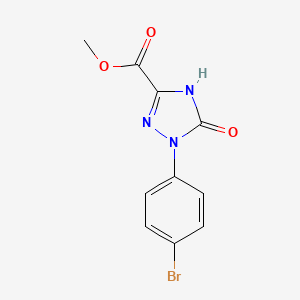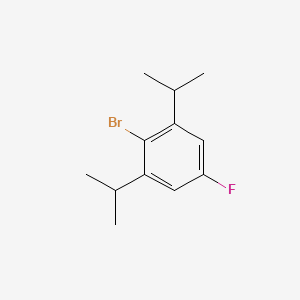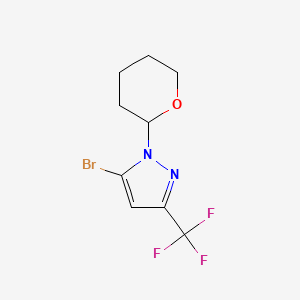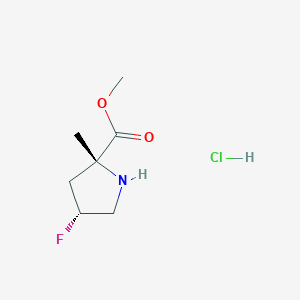
(1R*,7aS*)-Hexahydro-pyrrolizin-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,7AS)-hexahydro-1H-pyrrolizin-1-ol: is a chemical compound with the molecular formula C7H13NO It is a member of the pyrrolizine family, characterized by a bicyclic structure consisting of a pyrrolidine ring fused to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7AS)-hexahydro-1H-pyrrolizin-1-ol typically involves the hydrogenation of pyrrolizine derivatives. One common method includes the catalytic hydrogenation of pyrrolizine using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction proceeds through the addition of hydrogen atoms to the double bonds in the pyrrolizine ring, resulting in the formation of the hexahydro derivative.
Industrial Production Methods
Industrial production of (1R,7AS)-hexahydro-1H-pyrrolizin-1-ol may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,7AS)-hexahydro-1H-pyrrolizin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the compound, although it is already in a reduced state.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Further hydrogenated derivatives
Substitution: N-alkyl or N-acyl derivatives
Applications De Recherche Scientifique
(1R,7AS)-hexahydro-1H-pyrrolizin-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,7AS)-hexahydro-1H-pyrrolizin-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use. For example, in medicinal chemistry, it may interact with biological receptors to exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,7AS)-hexahydro-1H-pyrrolizin-1-amine: A similar compound with an amine group instead of a hydroxyl group.
Octahydro-1H-pyrrolo[3,4-b]pyridine: Another bicyclic compound with a similar structure but different functional groups.
Uniqueness
(1R,7AS)-hexahydro-1H-pyrrolizin-1-ol is unique due to its specific hydroxyl functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it valuable for targeted research and applications where specific interactions are required.
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol |
InChI |
InChI=1S/C7H13NO/c9-7-3-5-8-4-1-2-6(7)8/h6-7,9H,1-5H2/t6-,7+/m0/s1 |
Clé InChI |
UCQIGQBEAGJWTF-NKWVEPMBSA-N |
SMILES isomérique |
C1C[C@H]2[C@@H](CCN2C1)O |
SMILES canonique |
C1CC2C(CCN2C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate](/img/structure/B12993700.png)

![1,3-Diphenylbicyclo[1.1.1]pentane](/img/structure/B12993706.png)

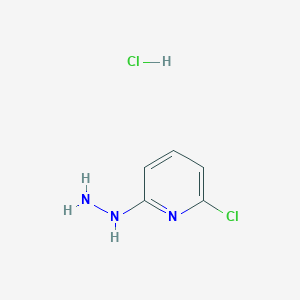


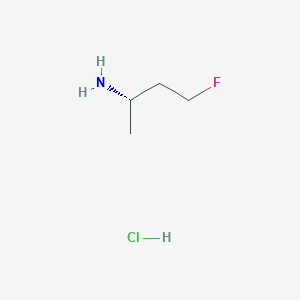
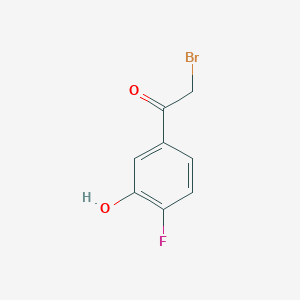
![N-Benzyl-3-nitro-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B12993771.png)
